Product packaging for alpha-Chlorohydrin-1-phosphate(Cat. No.:CAS No. 26807-13-6)

alpha-Chlorohydrin-1-phosphate

Cat. No.: B1200501
CAS No.: 26807-13-6
M. Wt: 190.52 g/mol
InChI Key: SQPBDQRPUZEAQD-UHFFFAOYSA-N
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Description

Historical Context of Investigating Alpha-Chlorohydrin Derivatives in Biological Systems

The investigation into alpha-chlorohydrin and its derivatives has a history rooted in reproductive biology. Initially, alpha-chlorohydrin was studied for its effects on male fertility. unl.eduregulations.gov Research demonstrated that this compound could induce a reversible state of infertility in various mammalian species, including rats, rams, and monkeys. regulations.govplos.org This effect was found to be dose-dependent. unl.eduscispace.com

Early studies focused on the impact of alpha-chlorohydrin on sperm motility and metabolism. It was discovered that the compound interferes with glycolysis in spermatozoa, a critical pathway for energy production. scispace.cominchem.org This disruption of energy metabolism was identified as a key mechanism behind its antifertility effects. plos.orgscispace.com The (S)-isomer of alpha-chlorohydrin was specifically implicated in this activity. plos.org These initial findings paved the way for more detailed biochemical investigations into the metabolites of alpha-chlorohydrin, leading to the identification and study of alpha-chlorohydrin-1-phosphate.

Rationale for Academic Focus on this compound as a Model Compound

The academic focus on this compound is primarily due to its role as a specific inhibitor of a key enzyme in the glycolytic pathway. It is the metabolite of alpha-chlorohydrin, formed by the action of glycerol (B35011) kinase, and is thought to be the active compound responsible for the parent molecule's biological effects. scispace.com

The primary target of this compound is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). scispace.com By inhibiting this enzyme, the compound effectively blocks the glycolytic pathway, leading to a depletion of ATP, which is essential for sperm motility. plos.orgscispace.com The specificity of this inhibition, particularly concerning the sperm-specific isoform of GAPDH (GAPDHS), makes this compound an excellent model for studying enzyme kinetics and the design of selective inhibitors. oup.com Its structure, containing a chlorinated propyl group attached to a phosphate (B84403) moiety, allows researchers to investigate how such xenobiotics interact with the active sites of enzymes involved in phosphate and lipid metabolism. ontosight.ai

Conceptual Framework for Studying Phosphate-Containing Xenobiotics in Metabolic Pathways

The study of phosphate-containing xenobiotics like this compound falls within a broader conceptual framework of understanding how foreign compounds (xenobiotics) are metabolized by living organisms. researchgate.net This framework typically involves a multi-phase process of detoxification and elimination. mdpi.com

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups (like hydroxyl groups) through oxidation, reduction, or hydrolysis, making the xenobiotic more reactive and water-soluble. mdpi.com In the case of alpha-chlorohydrin, it is first metabolized to this compound. scispace.com

Phase II Metabolism: In this phase, the modified xenobiotic is conjugated with endogenous molecules such as glutathione, sugars, or amino acids. mdpi.com This further increases water solubility and facilitates excretion.

Enzyme Interaction: A key aspect of this framework is understanding how xenobiotics or their metabolites interact with specific enzymes. They can act as substrates, inhibitors, or inducers of metabolic enzymes. nih.gov this compound serves as a classic example of an enzyme inhibitor. scispace.com

Regulatory Pathways: The metabolism of xenobiotics is often regulated by complex cellular signaling pathways. For instance, the metabolism of some phosphorus-containing xenobiotics is controlled by the Pho regulon, which responds to phosphate availability in the cell. nih.govd-nb.info

By studying compounds like this compound, researchers can elucidate the mechanisms of xenobiotic metabolism, the role of specific enzymes, and the regulatory networks that govern these processes. This knowledge is crucial for assessing the biological impact of environmental chemicals and for the development of new therapeutic agents.

Detailed Research Findings

Finding CategoryDetails
Metabolic Conversion Alpha-chlorohydrin is converted to this compound by the enzyme glycerol kinase within sperm cells. scispace.com
Enzyme Inhibition This compound is an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). scispace.com Studies have also suggested a lesser inhibition of triosephosphate isomerase and fructose-bisphosphate aldolase (B8822740). scispace.com
Metabolic Pathway Disruption The inhibition of GAPDH by this compound blocks the glycolytic pathway. plos.orgscispace.com This leads to a decrease in ATP levels, which is critical for maintaining sperm motility. scispace.com
Oxidative Metabolism In rats, alpha-chlorohydrin can also undergo oxidative metabolism, leading to the formation of beta-chlorolactic acid and oxalic acid. nih.govtandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClO5P B1200501 alpha-Chlorohydrin-1-phosphate CAS No. 26807-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26807-13-6

Molecular Formula

C3H8ClO5P

Molecular Weight

190.52 g/mol

IUPAC Name

(3-chloro-2-hydroxypropyl) dihydrogen phosphate

InChI

InChI=1S/C3H8ClO5P/c4-1-3(5)2-9-10(6,7)8/h3,5H,1-2H2,(H2,6,7,8)

InChI Key

SQPBDQRPUZEAQD-UHFFFAOYSA-N

SMILES

C(C(CCl)O)OP(=O)(O)O

Canonical SMILES

C(C(CCl)O)OP(=O)(O)O

Related CAS

1866-22-4 (mono-hydrochloride salt)

Synonyms

alpha-chlorohydrin-1-phosphate
alpha-chlorohydrin-1-phosphate, (+-)-isomer
alpha-chlorohydrin-1-phosphate, (S)-isomer
alpha-chlorohydrin-1-phosphate, disodium salt
alpha-chlorohydrin-1-phosphate, monosodium salt

Origin of Product

United States

Synthesis and Characterization Methodologies for Academic Research

Established Synthetic Pathways for Alpha-Chlorohydrin-1-Phosphate

The synthesis of this compound, a crucial intermediate in various research applications, can be approached through several established methodologies. These pathways allow for the preparation of the racemic mixture, the individual enantiomers, and various salt forms, each serving specific research needs.

Chemical Synthesis of Racemic this compound

The preparation of racemic (±) α-chlorohydrin-1-phosphate is a foundational chemical synthesis. colab.ws A common starting material for this synthesis is 3-chloro-1,2-propanediol, also known as alpha-chlorohydrin. google.com The synthesis of this precursor can be achieved through methods like the hydrolysis of epichlorohydrin (B41342) or the chlorination of glycerol (B35011). google.com The glycerol chlorination method, for instance, involves reacting glycerol with a chlorinating agent such as hydrogen chloride in the presence of a catalytic amount of acetic acid. nih.gov Another approach involves the reaction of an alkene with chlorine and water. nih.gov

Stereoselective Synthesis of this compound Enantiomers for Mechanistic Elucidation

For in-depth mechanistic studies, the individual enantiomers, (R)- and (S)-alpha-chlorohydrin-1-phosphate, are often required. The synthesis of these optically active compounds can be achieved through various stereoselective strategies.

One prominent method involves the use of biocatalysts. Enzymatic resolution has been successfully employed to separate enantiomers. For example, whole-cell biocatalysts like baker's yeast can be used for the asymmetric reduction of precursor chloroalkyl aryl ketones to produce optically active chlorohydrins, which can then be cyclized. mdpi.comuniba.it Specifically, microorganisms can be utilized to selectively act on a racemic mixture of 3-chloro-1,2-propanediol, allowing for the isolation of one enantiomer. googleapis.com For instance, the S(+) optical isomer of α-chlorohydrin has been prepared as a cyclohexylamine (B46788) salt. colab.ws

Another powerful approach is the use of chiral catalysts in chemical synthesis. For example, Jacobsen's hydrolytic kinetic resolution, which employs a chiral salen-Co(III) complex, can be used to resolve racemic epoxides, providing access to enantiomerically enriched precursors for the synthesis of the desired chlorohydrin enantiomers. rsc.org Furthermore, stereoselective reduction of prochiral α-chloroketones using enzymes like ketoreductases (KREDs) can yield chiral halo-alcohols with high enantiomeric excess. acs.orggoogle.com

Preparation of Diverse this compound Salt Forms for Research Applications

For various research applications, including structural and biological studies, it is often necessary to prepare different salt forms of this compound. The phosphate (B84403) group allows for the formation of salts with various counterions.

A common and well-documented example is the preparation of the cyclohexylamine salt of both racemic and S(+) α-chlorohydrin-1-phosphate. colab.ws The formation of such salts can improve the stability, crystallinity, and handling properties of the compound, which is beneficial for analytical and experimental purposes. The general procedure involves reacting the acidic phosphate ester with the desired base, in this case, cyclohexylamine, to precipitate the corresponding salt. The choice of the salt form can be critical for specific applications, influencing factors like solubility and bioavailability in biological assays.

Analytical Techniques for Purity and Structural Confirmation in Research Samples

Ensuring the purity and confirming the structure of synthesized this compound are critical steps in academic research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic Methods in this compound Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is a powerful tool for characterizing the metabolite profile and confirming the structure of alpha-chlorohydrin and its derivatives. doi.org It provides information on the connectivity of protons within the molecule. 13C NMR and 19F NMR can also be employed for more comprehensive structural elucidation. acs.org

Mass Spectrometry (MS) : Electrospray mass spectrometry (ES-MS) is used to monitor the formation of chlorohydrins and to determine their molecular weight. frontierspartnerships.org Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of chloropropanols, often after derivatization to improve volatility and sensitivity. inchem.org Tandem mass spectrometry (MS/MS) can further enhance sensitivity and selectivity. nih.gov

Chromatographic Techniques for Separation and Identification of this compound

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for identifying and quantifying the compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of chlorohydrins. nih.gov While the lack of a strong chromophore in alpha-chlorohydrin can present challenges for UV detection, refractive index (RI) detection can be used. iarc.fr For enantiomeric separation, chiral stationary phases are employed in HPLC to resolve the (R)- and (S)-enantiomers. nih.gov

Ion Chromatography (IC) : Given that this compound is a phosphate ester, ion chromatography is a suitable method for its analysis. IC with suppressed conductivity detection is a standard method for quantifying phosphate in various samples and can be applied to the analysis of this compound. metrohm.com This technique separates ions based on their charge and is highly effective for analyzing ionic compounds in aqueous solutions.

Data Tables

Table 1: Synthetic Methodologies for this compound

Synthesis Type Method Key Reagents/Catalysts Product Reference(s)
Racemic SynthesisGlycerol Chlorination & PhosphorylationGlycerol, HCl, Acetic AcidRacemic (±) α-chlorohydrin-1-phosphate nih.gov
Racemic SynthesisEpichlorohydrin Hydrolysis & PhosphorylationEpichlorohydrin, WaterRacemic (±) α-chlorohydrin-1-phosphate google.com
Stereoselective SynthesisEnzymatic ResolutionWhole-cell biocatalysts (e.g., baker's yeast)(R)- or (S)-α-chlorohydrin-1-phosphate mdpi.comuniba.it
Stereoselective SynthesisKinetic ResolutionChiral Salen-Co(III) complex(R)- or (S)-α-chlorohydrin-1-phosphate rsc.org
Stereoselective SynthesisAsymmetric ReductionKetoreductases (KREDs)Chiral α-chlorohydrins acs.orggoogle.com
Salt FormationAcid-Base Reactionα-chlorohydrin-1-phosphate, CyclohexylamineCyclohexylamine salt of α-chlorohydrin-1-phosphate colab.ws

Table 2: Analytical Techniques for this compound

Technique Application Key Considerations Reference(s)
1H NMR SpectroscopyStructural Confirmation, Metabolite ProfilingProvides information on proton connectivity. doi.org
Mass Spectrometry (MS)Molecular Weight Determination, Structural ElucidationOften coupled with GC or LC; derivatization may be needed. frontierspartnerships.orginchem.org
High-Performance Liquid Chromatography (HPLC)Purity Assessment, Separation of EnantiomersRequires appropriate detector (e.g., RI) or chiral column. nih.govnih.gov
Ion Chromatography (IC)Quantification, Separation of Ionic SpeciesSuitable for phosphate-containing compounds. metrohm.com

Enzymatic Interactions and Kinetic Inhibition Studies of Alpha Chlorohydrin 1 Phosphate

Direct Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (G3PDH) by Alpha-Chlorohydrin-1-Phosphate

This compound has been a subject of interest for its inhibitory action on glyceraldehyde-3-phosphate dehydrogenase (G3PDH), a crucial enzyme in the glycolytic pathway. scispace.comtandfonline.com This section explores the specifics of this inhibition, from its potency to its kinetic mechanisms and isoform-specific effects.

Assessment of Inhibitory Potency and Concentration-Dependent Effects of this compound

This compound has been identified as an inhibitor of purified G3PDH, though its effectiveness is noted at relatively high concentrations. scispace.com It is important to distinguish the action of this compound from its parent compound, alpha-chlorohydrin (ACH). While ACH itself does not inhibit G3PDH in sonicated enzyme preparations, its metabolite is suggested to be the active inhibitor. researchgate.netscispace.comnih.gov The inhibitory effects of ACH on G3PDH activity are well-documented, with significant decreases observed in sperm, as well as in the kidney, liver, and epididymis. nih.gov For instance, a single oral dose of ACH can lead to a substantial reduction in G3PDH activity in sperm. nih.gov

The inhibitory effect is concentration-dependent. Studies on the metabolite of ACH, (S)-3-chlorolactaldehyde, show a dose-dependent inhibition of the sperm-specific G3PDH isoform (GAPDHS), which in turn affects sperm glycolysis and motility. oup.comnih.gov Similarly, in vitro exposure of rat epididymal sperm to (S)-α-chlorohydrin (SACH) resulted in a concentration-related inhibition of protein tyrosine phosphorylation, a process linked to sperm capacitation. plos.org

It is worth noting that while this compound was initially speculated to be the active metabolite responsible for G3PDH inhibition, further studies have proposed that 3-chlorolactaldehyde is the true inhibitory metabolite. scispace.com The inhibitory activity of synthetically produced this compound on purified G3PDH is considered by some researchers to be a coincidental finding, as there is a lack of evidence for its formation within sperm. scispace.com

Kinetic Mechanisms of G3PDH Inhibition by this compound (e.g., competitive inhibition)

Kinetic studies have revealed that this compound acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase. tandfonline.com This means that it competes with the enzyme's natural substrate, glyceraldehyde-3-phosphate, for binding to the active site. tandfonline.com The structural similarity between this compound and glyceraldehyde-3-phosphate likely facilitates this competitive interaction.

The inhibition of G3PDH by the active metabolite of alpha-chlorohydrin disrupts a critical step in glycolysis, the pathway responsible for generating ATP. oup.com This disruption leads to a decrease in substrate-level phosphorylation, which is the primary means by which human sperm produce ATP. scispace.com Consequently, the inhibition of G3PDH can lead to reduced sperm motility. scispace.com

Comparison of this compound Inhibition across G3PDH Isoforms (e.g., sperm-specific vs. somatic)

Mammals possess distinct isozymes of G3PDH. The somatic isoform (GAPDH) is found in most tissues, while a sperm-specific isoform, GAPDHS (also known as GAPD2), is exclusively present in sperm. pnas.orgbenthamopenarchives.com Research indicates that the sperm-specific isoform, GAPDHS, is more sensitive to inhibition by the active metabolite of alpha-chlorohydrin than its somatic counterpart. pnas.orgscite.ai This selectivity is significant because it suggests the potential for targeting sperm metabolism without affecting glycolysis in other body tissues. benthamopenarchives.comnih.gov

The increased sensitivity of GAPDHS is a key factor in the antifertility effects of alpha-chlorohydrin. pnas.org The metabolite of alpha-chlorohydrin, (S)-3-chlorolactaldehyde, selectively inhibits GAPDHS, leading to a blockage of the glycolytic pathway in sperm and a subsequent reduction in ATP levels and motility. plos.orgnih.gov While the structural differences between the active sites of the somatic and sperm-specific isoforms are minimal, other regions of the protein exhibit significant variations that could be exploited for the development of selective inhibitors. nih.govnih.gov

The table below summarizes the differential inhibition of G3PDH isoforms by alpha-chlorohydrin metabolites.

IsoformTissue/Cell TypeSensitivity to InhibitionReference
G3PDH (somatic) Kidney, Liver, EpididymisLess Sensitive nih.govpnas.orgscite.ai
GAPDHS (sperm-specific) SpermatozoaMore Sensitive pnas.orgscite.ai

Modulation of Other Glycolytic and Related Enzyme Activities

In addition to its primary effect on G3PDH, alpha-chlorohydrin and its derivatives have been shown to influence the activity of other enzymes within the glycolytic pathway.

Effects of this compound on Triosephosphate Isomerase

Research has demonstrated that alpha-chlorohydrin can inhibit triosephosphate isomerase (TPI), another key enzyme in glycolysis. scispace.comresearchgate.netscispace.comnih.gov TPI catalyzes the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP) to glyceraldehyde-3-phosphate (G3P). proteopedia.org Inhibition of TPI can lead to a disruption in the glycolytic flux.

Studies have shown that after incubation with alpha-chlorohydrin, the activity of triosephosphate isomerase in ram spermatozoa was significantly decreased. researchgate.netscispace.comnih.gov However, similar to its effect on G3PDH, alpha-chlorohydrin itself does not inhibit TPI in sonicated enzyme preparations, suggesting that a metabolite is responsible for the inhibition. researchgate.netscispace.comnih.gov It has been proposed that (S)-3-chlorolactaldehyde, the same metabolite that inhibits G3PDH, is also a specific inhibitor of sperm triosephosphate isomerase. nih.govgrafiati.com Some studies indicate that this compound may act as a non-competitive inhibitor of triosephosphate isomerase. tandfonline.com

The following table presents data on the inhibition of Triosephosphate Isomerase by alpha-chlorohydrin.

SpeciesTreatmentTPI Activity InhibitionReference
Ram3mM alpha-chlorohydrin (in vitro)~80% decrease researchgate.netscispace.comnih.gov
Boar(R,S)-alpha-chlorohydrin-1-phosphate (in vitro)Inhibition mediated by phosphatase activity nih.govgrafiati.com

Influence of this compound on Fructose-Bisphosphate Aldolase (B8822740)

The influence of alpha-chlorohydrin on fructose-bisphosphate aldolase, the enzyme that cleaves fructose-1,6-bisphosphate into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, has also been investigated. proteopedia.org Some experiments have shown that aldolase activity can be inhibited by alpha-chlorohydrin, particularly at higher concentrations. researchgate.netscispace.comnih.gov

In studies with ram spermatozoa, incubation with 3mM alpha-chlorohydrin led to the inhibition of aldolase in some instances. researchgate.netscispace.comnih.gov Furthermore, in vivo administration of alpha-chlorohydrin to rams resulted in a severe inhibition of aldolase activity in ejaculated spermatozoa. researchgate.netscispace.comnih.gov However, the inhibitory effect on aldolase appears to be less consistent and pronounced compared to the inhibition of G3PDH and TPI. scispace.com

Interactions of this compound with Phosphatases (e.g., acid and neutral phosphatases)

Research has shown that (R,S)-alpha-chlorohydrin-1-phosphate serves as a substrate for both acid and neutral phosphatases. iarc.frresearchgate.net These enzymes, particularly those associated with washed boar sperm, exhibit significant activity in hydrolyzing the phosphate ester bond of this compound. iarc.frresearchgate.net This enzymatic hydrolysis results in the formation of alpha-chlorohydrin. iarc.frresearchgate.net

The interaction is of notable biological significance as the product of this hydrolysis, alpha-chlorohydrin, can be further metabolized. Specifically, it undergoes oxidation to form (S)-3-chlorolactaldehyde. This metabolite is a known inhibitor of key glycolytic enzymes, namely glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase, leading to an anti-glycolytic effect. iarc.frresearchgate.net While the role of phosphatases in the dephosphorylation of this compound is established, detailed kinetic parameters such as Michaelis-Menten constants (Km) or maximal velocity (Vmax) for this specific substrate with purified acid and neutral phosphatases are not extensively documented in the available literature.

The following table summarizes the interaction between this compound and phosphatases based on available research findings.

Enzyme TypeInteractionProduct of HydrolysisSubsequent Metabolite
Acid PhosphataseSubstratealpha-Chlorohydrin(S)-3-chlorolactaldehyde
Neutral PhosphataseSubstratealpha-Chlorohydrin(S)-3-chlorolactaldehyde

Lack of Inhibition on NAD- or Flavin-Linked Glycerolphosphate Dehydrogenase

Studies investigating the enzymatic interactions of alpha-chlorohydrin and its phosphorylated form have demonstrated a lack of inhibitory effect on specific dehydrogenases. nih.govkegg.jp Research using purified enzymes has established that neither alpha-chlorohydrin nor this compound acts as an inhibitor of NAD- or flavin-linked glycerolphosphate dehydrogenase. nih.govkegg.jp

This finding is crucial in elucidating the specific metabolic pathways affected by alpha-chlorohydrin and its derivatives. The absence of inhibition on these key enzymes of glycerol (B35011) metabolism suggests that the compound's mechanism of action does not involve direct interference with this particular step of the pathway. This contrasts with its inhibitory effects on other enzymes following its conversion from the phosphorylated form.

The table below outlines the findings regarding the lack of inhibition of glycerolphosphate dehydrogenases by this compound.

EnzymeCoenzyme LinkageInhibitory Effect of this compound
Glycerolphosphate DehydrogenaseNAD-linkedNo inhibition observed
Glycerolphosphate DehydrogenaseFlavin-linkedNo inhibition observed

Metabolic Fate and Biotransformation Pathways of Alpha Chlorohydrin 1 Phosphate

Proposed and Verified Formation Pathways from Alpha-Chlorohydrin

The initial hypothesis for the mechanism of action of alpha-chlorohydrin centered on its conversion to a phosphorylated derivative within target cells, specifically spermatozoa. scispace.comtandfonline.com This was thought to be a crucial activation step, leading to the inhibition of key metabolic enzymes. tandfonline.com

It was initially proposed that alpha-chlorohydrin, upon entering spermatozoa, is phosphorylated by the enzyme glycerol (B35011) kinase to form alpha-chlorohydrin-1-phosphate. tandfonline.com This hypothesis was based on the structural similarity of alpha-chlorohydrin to glycerol, a natural substrate for glycerol kinase. tandfonline.comnih.gov Early studies suggested that this phosphorylation was a key step, converting alpha-chlorohydrin into an active inhibitor of glycolysis. tandfonline.com

Hydrolysis and Further Metabolism of this compound

Despite the controversy surrounding its formation in vivo, the metabolic fate of synthetically produced this compound has been investigated to understand its potential biological activities.

Studies have shown that this compound can be hydrolyzed back to alpha-chlorohydrin. scispace.comnih.gov Research on boar spermatozoa revealed that this compound is a substrate for acid and/or neutral phosphatases associated with the sperm. nih.gov This enzymatic hydrolysis effectively reverses the proposed activation step, releasing the parent compound, alpha-chlorohydrin. scispace.comnih.gov

Following the administration or in vitro exposure to alpha-chlorohydrin, several metabolites have been identified, indicating its further biotransformation. The primary pathway involves the oxidation of alpha-chlorohydrin. nih.govtandfonline.com

Metabolic studies have demonstrated that alpha-chlorohydrin is metabolized to (S)-3-chlorolactaldehyde and subsequently to 3-chlorolactate. scispace.complos.orgnih.gov The formation of (S)-3-chlorolactaldehyde is considered a critical step, as this aldehyde is a potent inhibitor of key glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase. nih.govplos.org The conversion of alpha-chlorohydrin to (S)-3-chlorolactaldehyde is proposed to be catalyzed by a specific enzyme within mature sperm. capes.gov.br The further oxidation of 3-chlorolactaldehyde leads to the formation of 3-chlorolactate. nih.govnih.gov

Interactive Data Table: Key Enzymes and Metabolites in the Biotransformation of Alpha-Chlorohydrin

PrecursorEnzymeMetaboliteSpecies/System StudiedFindingReference
alpha-ChlorohydrinGlycerol KinaseThis compoundPurified enzyme (Candida mycoderma), Ram SpermatozoaNot a substrate; competitive inhibitor. scispace.comnih.gov
This compoundAcid/Neutral Phosphatasealpha-ChlorohydrinBoar SpermatozoaHydrolyzed back to the parent compound. nih.gov
(S)-alpha-ChlorohydrinSpecific Oxidizing Enzyme(S)-3-chlorolactaldehydeBoar SpermProposed enzymatic conversion to the inhibitory aldehyde. capes.gov.br
alpha-ChlorohydrinNot specified3-chlorolactaldehyde, 3-chlorolactateBoar Liver Homogenates, Rat and Boar SpermOxidation to aldehyde and acid metabolites. scispace.comnih.gov
3-chloro-1-hydroxypropanoneNot specifiedalpha-chlorohydrin, 3-chlorolactaldehyde, 3-chlorolactateMale RatRapid metabolism to alpha-chlorohydrin and its subsequent metabolites. nih.gov

Enzymatic Hydrolysis of this compound to Alpha-Chlorohydrin

Re-evaluation of this compound as the Primary Active Metabolite versus Indirect Effects

The initial theory positing this compound as the primary active metabolite responsible for the antifertility effects of alpha-chlorohydrin has been largely refuted. scispace.com The lack of evidence for its formation in spermatozoa and the discovery that alpha-chlorohydrin itself is not a substrate for glycerol kinase have shifted the focus to other metabolites. scispace.comnih.gov

The current understanding suggests that the biological activity of alpha-chlorohydrin is more likely due to its subsequent oxidation to (S)-3-chlorolactaldehyde. scispace.complos.orgnih.gov This aldehyde is a potent inhibitor of glycolysis, a critical energy-producing pathway for sperm motility. plos.org Therefore, the antifertility action of alpha-chlorohydrin is now considered to be an indirect effect, mediated by its biotransformation to this inhibitory aldehyde rather than through direct phosphorylation. scispace.com While synthetic this compound can inhibit purified glyceraldehyde-3-phosphate dehydrogenase, this appears to be a coincidental finding with little physiological relevance, as there is no conclusive evidence of its formation within sperm. scispace.com The in vivo activity of administered this compound is likely due to its hydrolysis back to alpha-chlorohydrin, which is then metabolized to the true active inhibitor, (S)-3-chlorolactaldehyde. scispace.comnih.gov

Cellular and Molecular Mechanisms of Action of Alpha Chlorohydrin 1 Phosphate in Research Models

Disruption of Glycolytic Flux and Energy Metabolism

The primary molecular target of alpha-chlorohydrin's active form is the glycolytic pathway, a fundamental process for ATP production in many cell types, including sperm. By inhibiting key enzymes, it induces a metabolic crisis characterized by the accumulation of specific intermediates and a severe depletion of cellular energy currency.

Research has demonstrated that the administration of alpha-chlorohydrin leads to the formation of an active metabolite, suggested to be (S)-3-chlorolactaldehyde, which acts as a potent inhibitor of key glycolytic enzymes. nih.govnih.gov The primary targets are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and, to a lesser extent, triosephosphate isomerase. scispace.comnih.govnih.govportlandpress.com Inhibition of these enzymes creates a significant bottleneck in the glycolytic sequence.

This enzymatic blockade results in a measurable and often dramatic accumulation of glycolytic intermediates "upstream" of the inhibited steps. oup.com Specifically, studies on ram and boar spermatozoa incubated with alpha-chlorohydrin show a marked increase in the concentrations of fructose (B13574) 1,6-bisphosphate and the triose phosphates (glyceraldehyde 3-phosphate and dihydroxyacetone phosphate). nih.govnih.govbioscientifica.com In studies with rhesus monkey spermatozoa, the addition of glucose led to an increase in glucose 6-phosphate, fructose 1,6-bisphosphate, and triose phosphates, while the downstream metabolite, 3-phosphoglycerate, did not increase, confirming the block at the GAPDH step. nih.gov This accumulation is a direct consequence of the cell's inability to process these intermediates further down the glycolytic pathway.

Table 1: Research Findings on Glycolytic Intermediate Accumulation

Intermediate Research Model Observation Reference
Fructose 1,6-bisphosphate Ram & Boar Spermatozoa 20- to 100-fold increase in concentration when treated with α-chlorohydrin and glucose. bioscientifica.com
Triose Phosphates Ram Spermatozoa Marked accumulation following incubation with α-chlorohydrin. nih.gov
Triose Phosphates Rhesus Monkey Spermatozoa Increased concentration upon glucose addition, indicating a block at GAPDH. nih.gov
Fructose 1,6-bisphosphate Boar Spermatozoa Accumulation caused by inhibition from the (S)-isomer of α-chlorohydrin. nih.gov

The inhibition of GAPDH effectively halts the primary ATP-generating phase of glycolysis. This disruption of energy production leads to a rapid and severe decline in intracellular adenosine (B11128) triphosphate (ATP) levels. oup.com Research in ram spermatozoa demonstrated that the block in glycolysis resulted in a 92% decrease in ATP, which was quantitatively converted into adenosine monophosphate (AMP). nih.govnih.gov This profound shift in the cell's energy balance underscores the severity of the metabolic lesion.

The presence of a glycolyzable sugar like glucose is often required to trigger this dramatic loss of ATP in cells exposed to alpha-chlorohydrin. oup.combioscientifica.com This phenomenon is believed to occur because the initial phosphorylation of glucose and fructose consumes ATP, while the subsequent block at GAPDH prevents any ATP regeneration. Furthermore, the accumulation of phosphorylated intermediates sequesters inorganic phosphate (B84403), potentially making it unavailable for ATP synthesis via other pathways like oxidative phosphorylation. bioscientifica.com Studies in mouse sperm showed that while the inhibitor alone did not decrease ATP in the presence of respiratory substrates, the combination of the inhibitor and glucose led to a significant decrease in ATP and an increase in ADP and AMP. biologists.com

Table 2: Effect of α-Chlorohydrin on Adenine Nucleotide Levels in Spermatozoa

Parameter Research Model Key Finding Reference
ATP Content Ram Spermatozoa Decreased by 92% following treatment. nih.govnih.gov
AMP Content Ram Spermatozoa ATP was quantitatively converted into AMP. nih.govportlandpress.com
ATP Concentration Mouse Sperm Significant decrease observed when glycolysis was inhibited in the presence of glucose. biologists.comoup.com
Energy Charge Rhesus Monkey Spermatozoa Decreased in the presence of α-chlorohydrin and glucose. nih.gov

Substrate-level phosphorylation is the metabolic process that generates ATP by the direct transfer of a phosphate group from a substrate to ADP. In glycolysis, this occurs at two key steps, one of which is catalyzed by phosphoglycerate kinase immediately following the GAPDH-catalyzed reaction.

By inhibiting GAPDH, alpha-chlorohydrin's active metabolite directly prevents the formation of 1,3-bisphosphoglycerate, the high-energy substrate required for the first substrate-level phosphorylation step in glycolysis. scispace.com This blockade is the direct cause of the failure to generate ATP from the glycolytic pathway. The result is a sharp decrease in substrate-level phosphorylation, leading to a depleted energy state within the cell, particularly in cells like spermatozoa that are highly dependent on glycolysis for energy. nih.govnih.gov

Impact on Intracellular ATP and AMP Levels

Effects on Spermatozoal Physiology as a Mechanistic Research Model

Spermatozoa have been an invaluable research model for elucidating the mechanism of alpha-chlorohydrin-1-phosphate due to their high reliance on glycolysis for motility and function, especially under anaerobic conditions or in the presence of fructose as a primary energy source.

The metabolism of fructose (fructolysis) and glucose (glycolysis) is highly sensitive to inhibition by alpha-chlorohydrin. nih.gov Studies on boar spermatozoa revealed that the (S)-isomer of alpha-chlorohydrin strongly inhibits the oxidative metabolism of fructose. nih.gov Similarly, investigations using ram spermatozoa showed that the utilization and oxidation of fructose and triose phosphate were far more sensitive to inhibition by the compound than the metabolism of substrates like lactate (B86563) or pyruvate (B1213749), which enter the energy production cycle downstream of the glycolytic block. nih.govnih.govportlandpress.com This specific targeting of the glycolytic pathway highlights the compound's precise mechanism of action. The inhibition is not generalized but is localized to the conversion of triose phosphates to 3-phosphoglycerate. nih.govnih.gov

Sperm motility, the flagellar movement required for transit through the female reproductive tract and for fertilization, is an energy-intensive process that heavily relies on a constant supply of ATP. The mechanistic link between the glycolytic blockage caused by alpha-chlorohydrin and reduced sperm motility is direct and well-established.

The inhibition of GAPDH and the subsequent collapse of ATP production deprive the sperm flagellum of the chemical energy needed to power the dynein motors that drive microtubule sliding and bending. scispace.comresearchgate.net The loss of motility in ram sperm was found to parallel the decrease in GAPDH activity. nih.govnih.gov In mouse sperm, inhibiting glycolysis with alpha-chlorohydrin in the presence of glucose caused the sperm to stop swimming. biologists.com Even when respiratory substrates were available, the inhibitor still caused a significant reduction in the bend angle of the flagella, indicating that glycolysis provides crucial energy for specific aspects of the flagellar beat. biologists.com This demonstrates that even if mitochondrial respiration can produce ATP, its delivery or localization may be insufficient to support full motility, highlighting a critical role for localized glycolytic ATP production in the flagellum. The reduced motility is a direct consequence of this energy deficit. ekb.eg

Table 3: Impact of Glycolytic Blockage on Sperm Motility Parameters

Parameter Research Model Observation Reference
Motility Ram Spermatozoa Loss of motility paralleled the decrease in glyceraldehyde-3-phosphate dehydrogenase activity. nih.gov
Motility Mouse Spermatozoa Sperm stopped swimming within 60 minutes when glycolysis was inhibited in the presence of glucose. biologists.com
Curvilinear Velocity (VCL) Rat Spermatozoa Reduced at doses that impaired fertility. researchgate.net
Amplitude of Lateral Head Displacement (ALH) Rat Spermatozoa Reduced at doses that impaired fertility. researchgate.net
Flagellar Bend Angle Mouse Spermatozoa Significantly inhibited even in the presence of respiratory substrates, indicating a specific role for glycolysis. biologists.com

Influence on Sperm-Specific Metabolic Pathways and Enzymes (e.g., GAPDS)

The primary molecular target of alpha-chlorohydrin's active metabolite, this compound, within spermatozoa is the glycolytic pathway, which is crucial for energy production required for sperm motility. scispace.complos.org This inhibition specifically targets key enzymes, most notably the sperm-specific glyceraldehyde-3-phosphate dehydrogenase (GAPDS). plos.orgnih.gov

Research has demonstrated that alpha-chlorohydrin, once metabolized, leads to a significant decrease in the activity of GAPDS. nih.govnih.gov In studies with ram spermatozoa, alpha-chlorohydrin treatment resulted in an approximately 90% decrease in GAPDS activity. nih.gov This inhibition blocks the glycolytic pathway between the formation of triose phosphate and pyruvate. nih.gov The consequence of this enzymatic block is a drastic reduction in ATP levels, with observations of ATP being converted almost entirely to AMP. nih.gov

The (S)-isomer of alpha-chlorohydrin is the enantiomer responsible for this antifertility effect. plos.orgnih.gov It is metabolized within the sperm to (S)-3-chlorolactaldehyde, which then selectively inhibits GAPDS. plos.orgnih.gov The specificity of this inhibition is highlighted by the fact that the somatic isoform of GAPDH is less sensitive to the active metabolite of alpha-chlorohydrin. pnas.org

The inhibition of GAPDS and, to a lesser extent, triosephosphate isomerase, disrupts the primary energy-producing pathway in sperm, leading to impaired motility and, consequently, infertility. scispace.comnih.govnih.gov Studies have shown that the loss of sperm motility directly parallels the decrease in GAPDS activity. nih.gov

Table 1: Effect of Alpha-Chlorohydrin on Sperm Glycolytic Enzymes

Enzyme Species Studied Observed Effect Reference
Glyceraldehyde-3-phosphate dehydrogenase (GAPDS) Ram ~90% decrease in activity nih.gov
Triosephosphate isomerase Ram ~80% decrease in activity nih.gov
Aldolase (B8822740) Ram Inhibition observed in some experiments nih.gov
Other glycolytic enzymes Ram Not affected at low concentrations nih.gov
Glyceraldehyde-3-phosphate dehydrogenase (GAPDS) Rat Significantly diminished activity nih.gov

Interplay with Key Signaling Cascades: Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The effects of this compound extend beyond direct enzymatic inhibition and impact crucial signaling pathways that regulate sperm function, particularly the cyclic AMP (cAMP) and Protein Kinase A (PKA) cascade. nih.govnih.gov This signaling pathway is vital for sperm capacitation, a series of physiological changes that spermatozoa must undergo to be competent to fertilize an oocyte. nih.gov

In vitro studies using rat epididymal sperm have shown that exposure to (S)-α-chlorohydrin (SACH) significantly diminishes intracellular levels of cAMP. nih.govnih.gov This reduction in cAMP levels directly leads to a decrease in the phosphorylation of PKA substrates. nih.govnih.gov The cAMP/PKA pathway is a key regulator of sperm capacitation, and its impairment by SACH contributes to the compound's antifertility effects. nih.gov

The link between the inhibition of glycolysis and the disruption of the cAMP/PKA pathway is the depletion of ATP. plos.orgnih.gov The production of cAMP by soluble adenylyl cyclase (sAC) is sensitive to cellular ATP levels. nih.gov Therefore, the inhibition of GAPDS by alpha-chlorohydrin's metabolite leads to a drop in ATP, which in turn reduces cAMP synthesis. nih.govplos.org

Interestingly, the inhibition of PKA substrate phosphorylation and subsequent effects on sperm function can be rescued. The addition of the cAMP analog dibutyryl-cAMP (dbcAMP) and the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX) can restore the phosphorylation of PKA substrates, indicating that the machinery downstream of cAMP remains functional. nih.govnih.gov This highlights that the primary disruption is the reduction in cAMP levels. nih.gov

Mechanistic Studies in Other Cellular and Tissue Systems

Assessment of G3PDH Inhibition in Non-Spermatozoal Tissues (e.g., epididymis, liver, kidney)

While the primary focus of alpha-chlorohydrin research has been on its effects on spermatozoa, studies have also investigated its impact on other tissues. It has been shown that the inhibition of glyceraldehyde-3-phosphate dehydrogenase (G3PDH) by alpha-chlorohydrin is not exclusively confined to sperm. nih.gov

Research has demonstrated that following oral administration of alpha-chlorohydrin in rats, G3PDH activity was significantly decreased not only in sperm (by 85%) but also in the kidney (by 31%), liver (by 49%), and epididymis (by 35%). nih.gov This indicates that while the sperm-specific isoform of the enzyme (GAPDS) is highly sensitive, G3PDH in other tissues is also susceptible to inhibition. pnas.orgnih.gov

The inhibition of G3PDH in the epididymis is particularly noteworthy. The epididymis plays a crucial role in sperm maturation and storage. Histological changes in the proximal initial segment of the epididymis have been observed following alpha-chlorohydrin administration, occurring subsequent to G3PDH inhibition. nih.gov This suggests that the toxic effects of alpha-chlorohydrin on the epididymis may be linked to the disruption of this key glycolytic enzyme in the epithelial cells. nih.gov For instance, high doses of alpha-chlorohydrin can lead to the formation of lesions and occlusions in the epididymis. scispace.comtandfonline.com

Comparative Cellular Responses to this compound in In Vitro Systems

Information on comparative in vitro studies of this compound in different non-spermatozoal cell systems is limited in the provided search results. The available data primarily focuses on the effects on whole tissues (liver, kidney, epididymis) or sperm cells.

Advanced Methodologies and Analytical Approaches in Alpha Chlorohydrin 1 Phosphate Research

Quantitative Biochemical Assays for Enzyme Activities and Metabolite Levels

Understanding the biochemical impact of alpha-chlorohydrin involves precise measurement of enzyme activities and metabolite concentrations. The primary target, glyceraldehyde-3-phosphate dehydrogenase (G3PDH or GAPDH), is central to glycolysis, and its inhibition is a key aspect of ACH's mechanism of action. nih.govplos.orgpublish.csiro.au

Spectrophotometric and fluorometric assays are fundamental tools for quantifying the activity of enzymes like G3PDH. These methods offer high sensitivity and are adaptable to various experimental setups.

Spectrophotometric Assays: These assays are commonly used to measure G3PDH activity. One prevalent method is a colorimetric assay based on the reduction of a tetrazolium salt, which produces a colored formazan (B1609692) product with an absorption maximum typically around 492 nm or 450 nm. bmrservice.commybiosource.com The intensity of the color is directly proportional to the G3PDH activity. bmrservice.com Another spectrophotometric approach follows the oxidation or reduction of nicotinamide (B372718) nucleotides (NADH or NADPH) by measuring the change in absorbance at 340 nm. 3hbiomedical.comscispace.com For example, G3PDH activity can be determined by monitoring the rate of NADH oxidation. 3hbiomedical.com

Fluorometric Assays: Offering even greater sensitivity, fluorometric assays measure the conversion of a non-fluorescent probe into a highly fluorescent product. abcam.com In the context of G3PDH, an assay developer oxidizes the substrate, releasing NADH, which is then used by an enzyme mix to convert the probe. The resulting fluorescence is measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). abcam.com This method provides a robust platform for measuring G3PDH levels in various biological samples.

Table 1: Comparison of Enzyme Activity Assay Methodologies for G3PDH

Assay TypePrincipleDetection MethodKey Features
Spectrophotometric (Colorimetric) Enzyme-coupled reaction leads to the formation of a colored product (formazan). bmrservice.commybiosource.comMeasures absorbance of light at a specific wavelength (e.g., 450 nm, 492 nm). bmrservice.commybiosource.comSimple, robust, water-soluble product. bmrservice.com
Spectrophotometric (UV-Vis) Measures the rate of oxidation/reduction of NADH/NADPH. 3hbiomedical.comscispace.comMeasures change in absorbance at 340 nm. 3hbiomedical.comStandard method for NAD(P)H-dependent enzymes.
Fluorometric Enzyme-coupled reaction converts a non-fluorescent probe to a fluorescent product. abcam.comMeasures fluorescence at specific excitation/emission wavelengths (e.g., 535/587 nm). abcam.comHigh sensitivity, suitable for low-level detection.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying metabolites in complex biological mixtures. In alpha-chlorohydrin research, HPLC is crucial for profiling the array of metabolites produced in vivo.

Studies have successfully used HPLC to resolve numerous metabolites from biological samples. For instance, following the administration of glycidol (B123203) (a related compound presumed to form alpha-chlorohydrin in the stomach), HPLC analysis of urine identified 15 distinct metabolites. nih.govnih.gov More advanced systems like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) provide even greater resolution and sensitivity for untargeted metabolomic profiling. researchgate.netf1000research.com This approach has been used to identify alpha-chlorohydrin as a major compound in certain natural extracts. researchgate.netf1000research.com A significant challenge in analyzing phosphorylated compounds like alpha-chlorohydrin-1-phosphate is their tendency to interact with the stainless steel components of standard HPLC systems, leading to poor peak shape. chromatographyonline.com The use of bio-inert LC systems with metal-free sample flow paths is essential to prevent the formation of phosphate-iron complexes and ensure accurate analysis. chromatographyonline.com

Table 2: Selected HPLC-Based Findings in Alpha-Chlorohydrin Research

Study FocusAnalytical TechniqueKey FindingsReference
Metabolite Profiling HPLCResolved 15 urinary metabolites following administration of a related compound. nih.govnih.gov
Untargeted Metabolomics UHPLC-MSIdentified alpha-chlorohydrin in a plant extract. researchgate.netf1000research.com
Method Development Bio-inert Quaternary LC SystemAddressed the issue of severe peak tailing common with phosphate (B84403) compounds. chromatographyonline.com

Spectrophotometric and Fluorometric Enzyme Activity Assays

Application of Isotopic Tracers in Metabolic Fate Studies (e.g., [36Cl]chlorohydrin)

Isotopic tracers are indispensable for elucidating the metabolic fate of compounds within a biological system. nih.govbitesizebio.com By labeling a molecule with a stable or radioactive isotope, researchers can track its journey through various metabolic pathways.

In alpha-chlorohydrin research, the radioactive isotope chlorine-36 ([36Cl]) has been instrumental. Studies using [36Cl]alpha-chlorohydrin administered to rats and boar spermatozoa have traced the biotransformation of the parent compound. publish.csiro.aunih.govscispace.com These investigations revealed that alpha-chlorohydrin is metabolized oxidatively. nih.govtandfonline.com Key metabolites identified include β-chlorolactaldehyde, β-chlorolactic acid, and oxalic acid. nih.govscispace.comnih.gov The metabolic pathway is believed to proceed from alpha-chlorohydrin to β-chlorolactaldehyde and then to β-chlorolactic acid. nih.govtandfonline.com Crucially, these tracer studies in rat and boar sperm failed to detect the conversion of alpha-chlorohydrin to its phosphorylated derivative, this compound, suggesting that other metabolites, such as 3-chlorolactaldehyde, may be the active inhibitory compounds. scispace.com

Table 3: Metabolites of Alpha-Chlorohydrin Identified Using [36Cl] Isotopic Tracers

MetaboliteStudy OrganismImplicationReference
β-chlorolactic acid RatA major oxidative metabolite. nih.govnih.gov
Oxalic acid RatIdentified as a downstream metabolite. nih.govnih.gov
β-chlorolactaldehyde Rat, BoarDetected as an intermediate metabolite; proposed as the true inhibitory metabolite. nih.govscispace.com

Immunological Techniques for Protein Expression and Localization (e.g., G3PDH immunohistochemistry)

Immunological techniques, particularly immunohistochemistry (IHC), are vital for visualizing the expression and spatial distribution of specific proteins within tissues. These methods provide critical context to biochemical findings by showing where a target protein is located and how its expression might change in response to a compound.

In studies of alpha-chlorohydrin's effects on the epididymis, IHC has been used to localize G3PDH. nih.gov Research has shown that G3PDH staining is most prominent in the efferent ducts and the initial segment of the epididymis. nih.gov Beyond G3PDH, IHC has also been applied to other relevant proteins. For example, since G3PDH is associated with microtubules, the distribution of β-tubulin has also been examined. nih.gov Following alpha-chlorohydrin administration, a disruption of β-tubulin immunostaining was observed, correlating with the onset of tissue lesions. nih.gov Another study confirmed decreased β-tubulin reactions in the epididymis after treatment, as evaluated by IHC. researchgate.net These findings demonstrate that while G3PDH is a primary biochemical target, the downstream cellular effects involve broader structural components of the cell.

Table 4: Summary of Immunohistochemistry (IHC) Findings in Alpha-Chlorohydrin Studies

Target ProteinTissueKey ObservationSignificanceReference
G3PDH EpididymisHighest staining in efferent ducts and initial segment.Identifies specific regions of protein localization. nih.gov
β-tubulin EpididymisDisruption of immunostaining correlated with lesion onset after ACH treatment.Links biochemical inhibition to structural cell damage. nih.gov
β-tubulin EpididymisDecreased reaction in experimental groups treated with ACH.Confirms the impact on cytoskeletal components. researchgate.net

Advanced Microscopy and Image Analysis in Cellular Mechanistic Studies (e.g., computer-assisted sperm analysis)

Advanced microscopy and automated image analysis provide quantitative data on the cellular and functional consequences of exposure to alpha-chlorohydrin. These techniques move beyond static observation to measure dynamic processes and subtle morphological changes.

Computer-Assisted Sperm Analysis (CASA): CASA systems are automated platforms that analyze sperm motility and kinematics with high precision and objectivity. plos.orgresearchgate.net This technology has been pivotal in characterizing the effects of alpha-chlorohydrin on sperm function. Studies using CASA have demonstrated that alpha-chlorohydrin significantly reduces sperm swimming velocity and progressive motility. researchgate.netresearchgate.net CASA quantifies a range of parameters, including curvilinear velocity (VCL), straight-line velocity (VSL), average path velocity (VAP), and the amplitude of lateral head movement (ALH). plos.org The high sensitivity of CASA makes it a superior tool for detecting reproductive toxicity compared to more conventional methods. researchgate.netnih.gov

Electron Microscopy (EM): At the subcellular level, transmission electron microscopy (TEM) has been used to visualize the ultrastructural damage caused by alpha-chlorohydrin. In the epididymis of treated rats, EM has revealed cellular changes such as a dilated rough endoplasmic reticulum (rER) and Golgi complex, the formation of multilamellar bodies, and the exfoliation of epithelial cells. researchgate.net

These advanced imaging techniques provide a direct visual and quantitative link between the biochemical inhibition caused by alpha-chlorohydrin's metabolites and the resulting functional impairment of cells.

Table 5: Sperm Kinematic Parameters Measured by CASA and Affected by Alpha-Chlorohydrin

CASA ParameterDescriptionObserved Effect of Alpha-ChlorohydrinReference
Percent Motility The percentage of sperm that are motile.Reduced. researchgate.net
Curvilinear Velocity (VCL) The total distance traveled by the sperm head divided by the time elapsed.Reduced. plos.org
Straight-Line Velocity (VSL) The straight-line distance from the beginning to the end of the track divided by time.Reduced. plos.org
Average Path Velocity (VAP) The velocity over the smoothed, average path of the sperm.Reduced. plos.org
Progressive Motility Forward movement of sperm.Suppressed/Reduced. researchgate.net

Emerging Research Directions and Future Perspectives on Alpha Chlorohydrin 1 Phosphate

Elucidating Stereospecificity in Alpha-Chlorohydrin-1-Phosphate's Biochemical Actions

Alpha-chlorohydrin (ACH) possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-alpha-chlorohydrin and (S)-alpha-chlorohydrin. herts.ac.ukdguv.de Research has demonstrated that the biological effects of alpha-chlorohydrin are highly dependent on its stereochemistry. The antifertility action is primarily attributed to the (S)-isomer. bioscientifica.complos.orgbioscientifica.com

Studies have shown that (S)-alpha-chlorohydrin is metabolized within spermatozoa to (S)-3-chlorolactaldehyde, which then inhibits the sperm-specific enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDS). plos.orgnih.gov This inhibition disrupts glycolysis, leading to a depletion of ATP and subsequent impairment of sperm motility and fertility. plos.orgnih.gov In contrast, the (R)-enantiomer shows little to no antifertility effect. bioscientifica.combioscientifica.com For instance, oral administration of (S)-alpha-chlorohydrin to male rats significantly reduced fertility, whereas the (R)-isomer did not, even at higher doses. bioscientifica.com

Structural Biology Investigations of this compound-Enzyme Complexes

The primary molecular target of alpha-chlorohydrin's active metabolite is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. scispace.comoup.com Specifically, the sperm-specific isoform, GAPDS, is potently inhibited. plos.orgnih.gov While direct crystal structures of this compound bound to GAPDH or GAPDS are not extensively detailed in the available literature, the mechanism of inhibition has been inferred from kinetic and structural studies of the enzyme and its interaction with related compounds.

This compound is believed to act as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase. nih.gov This suggests that it binds to the active site of the enzyme, competing with the natural substrate, glyceraldehyde-3-phosphate. The structural similarity between this compound and the substrate likely facilitates this interaction.

Systems Biology Approaches to Map the Full Metabolic Impact of this compound

A systems biology approach, integrating data from genomics, proteomics, and metabolomics, is essential for a comprehensive understanding of the metabolic consequences of this compound exposure. The primary effect of this compound is the inhibition of glycolysis, a central energy-producing pathway. scispace.combiologists.comresearchgate.net This disruption has cascading effects on cellular metabolism.

Metabolomic studies using techniques like 1H NMR spectroscopy have been employed to analyze the metabolic profiles of cells, such as sperm, after treatment with alpha-chlorohydrin. doi.org These studies have confirmed a significant decrease in ATP levels and an accumulation of upstream glycolytic intermediates. biologists.com The inhibition of glyceraldehyde-3-phosphate dehydrogenase by this compound leads to a bottleneck in glycolysis, causing a buildup of fructose-1,6-bisphosphate and glyceraldehyde-3-phosphate, while downstream metabolites, including pyruvate (B1213749) and lactate (B86563), are depleted. scispace.com

Beyond direct glycolytic inhibition, alpha-chlorohydrin can influence other interconnected metabolic pathways. For instance, the reduction in ATP can impact numerous ATP-dependent processes. Furthermore, studies have indicated that alpha-chlorohydrin can affect lipid metabolism and induce oxidative stress. researchgate.net A systems-level analysis would enable the mapping of these broader metabolic perturbations and the identification of secondary targets and compensatory mechanisms that cells might employ in response to glycolytic blockade. This holistic view is critical for fully appreciating the compound's cellular impact.

Development of Novel Chemical Probes Derived from this compound for Biochemical Research

The unique and specific action of alpha-chlorohydrin and its phosphorylated form on glyceraldehyde-3-phosphate dehydrogenase makes it a valuable scaffold for the development of chemical probes to investigate cellular metabolism. These probes can be designed to include reporter groups, such as fluorescent tags or affinity labels, allowing for the visualization and identification of target enzymes and the study of their dynamics within the cell.

For example, fluorescently labeled derivatives of alpha-chlorohydrin could be synthesized to track their localization within cells and to monitor their interaction with GAPDH in real-time. Such probes would be instrumental in studying the enzyme's distribution, activity, and regulation in different cellular compartments and under various physiological conditions. The synthesis of such probes can be guided by established chemical methods for creating chlorohydrins and introducing functional groups. sfu.caacs.orgacs.org

Furthermore, affinity-based probes derived from this compound could be used to isolate and identify proteins that interact with this metabolite. This could lead to the discovery of new binding partners and a more complete understanding of the compound's mechanism of action. The development of these chemical tools will provide researchers with powerful means to dissect the intricate network of metabolic pathways and to explore the roles of specific enzymes in cellular function.

Exploration of this compound as a Tool for Understanding Glycolytic Regulation in Specific Cellular Contexts

Due to its potent and specific inhibition of glyceraldehyde-3-phosphate dehydrogenase, this compound serves as an excellent tool to investigate the regulation of glycolysis in various cell types and tissues. scispace.comnih.gov By selectively blocking this key enzymatic step, researchers can study the consequences of glycolytic inhibition on cellular processes and explore the metabolic adaptations that occur in response.

In spermatozoa, for instance, alpha-chlorohydrin has been instrumental in demonstrating the critical role of glycolysis in maintaining motility and fertility, even when alternative energy substrates for mitochondrial respiration are available. biologists.comresearchgate.net This suggests that glycolysis may have a localized function in providing ATP along the sperm flagellum, a hypothesis that can be further tested using this inhibitor.

Beyond reproductive biology, this compound can be used to study glycolytic regulation in other contexts, such as cancer cell metabolism. Many cancer cells exhibit a high rate of glycolysis (the Warburg effect), and understanding the control points of this pathway is a major focus of cancer research. By using this compound to inhibit GAPDH, scientists can investigate the downstream effects on cell proliferation, survival, and response to other therapeutic agents. This can help to identify vulnerabilities in cancer metabolism and to develop new therapeutic strategies.

Comparative Biochemistry of this compound Effects Across Diverse Species Models

The effects of alpha-chlorohydrin and its phosphorylated metabolite exhibit significant species-specificity, making comparative biochemical studies essential for understanding its mechanism of action and for extrapolating findings to different organisms. While it has a potent antifertility effect in species like rats, rams, and boars, it is ineffective in others, such as mice and rabbits. scispace.com

This species-specific action is thought to be related to differences in the metabolism of alpha-chlorohydrin and the sensitivity of the target enzyme, glyceraldehyde-3-phosphate dehydrogenase. researchgate.net For example, the uptake and conversion of alpha-chlorohydrin to its active form, this compound, may vary between species. Additionally, there may be structural differences in the GAPDH enzyme that affect the binding and inhibitory activity of the metabolite.

In vitro studies have also revealed species-specific neurotoxic effects. For example, alpha-chlorohydrin can induce vacuolation in mouse astrocytes, but not in rat astrocytes, suggesting differential cellular responses to the compound. nih.gov Comparative studies across a range of species, including primates, are crucial for assessing the potential applications and risks of alpha-chlorohydrin and its derivatives. doi.orgoup.com Such research provides valuable insights into the evolution of metabolic pathways and the molecular basis of species-specific drug responses.

Q & A

Basic: What are the key considerations for optimizing the synthesis of alpha-chlorohydrin-1-phosphate in laboratory settings?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key factors include:

  • Temperature and pH : Adjusting these parameters can influence reaction kinetics and product stability. For example, phosphoryl chloride reactions often require anhydrous conditions and controlled temperatures (20–40°C) to minimize hydrolysis byproducts .
  • Catalyst selection : Enzymatic or chemical catalysts (e.g., lipases or metal oxides) may improve yield. Pilot experiments comparing catalyst efficiency are recommended .
  • Purity assessment : Use HPLC or NMR to confirm product identity and purity. Cross-reference spectral data with established databases to validate structural integrity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Discrepancies often arise from variability in experimental design. To address this:

  • Standardize assay conditions : Ensure consistent cell lines, solvent systems (e.g., DMSO concentration), and exposure times. For enzymatic studies, validate substrate specificity using knockout models .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for heterogeneity. Cross-check raw data availability in repositories like PubChem or ChEMBL .
  • Reproduce key experiments : Prioritize replicating studies with high methodological transparency, as described in journals enforcing FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Basic: What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity for trace detection. Use isotopically labeled analogs (e.g., deuterated standards) to correct for matrix effects .
  • Enzymatic assays : Couple with fluorometric detection for real-time monitoring. Validate against LC-MS results to confirm specificity .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from plasma or tissue homogenates .

Advanced: How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to stressors (e.g., UV light, humidity) and monitor degradation via kinetic modeling. Use Arrhenius equations to predict shelf-life .
  • Degradation product identification : Employ high-resolution MS/MS to characterize byproducts and propose degradation pathways .
  • Environmental simulation : Replicate conditions like soil pH or aqueous salinity to assess ecotoxicological persistence. Cross-reference with OECD guidelines for environmental testing .

Basic: What structural features of this compound influence its reactivity in phosphorylation reactions?

Methodological Answer:

  • Electrophilic chlorohydrin group : Enhances nucleophilic substitution with hydroxyl or amine groups in target molecules.
  • Phosphate ester stability : The leaving group capacity of the phosphate moiety dictates reaction rates under acidic or alkaline conditions. Computational modeling (e.g., DFT calculations) can predict activation energies for specific reactions .
  • Steric effects : Substituent positioning on the glycerol backbone impacts accessibility in enzyme-active sites .

Advanced: How can cross-disciplinary approaches (e.g., computational chemistry and molecular biology) elucidate the mechanism of this compound in metabolic pathways?

Methodological Answer:

  • Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities with enzymes such as glycerol kinase. Validate predictions with mutagenesis studies .
  • Isotope tracing : Incubate cells with ¹³C-labeled this compound and track metabolic flux via NMR or GC-MS .
  • CRISPR-Cas9 knock-ins : Engineer cell lines overexpressing putative target enzymes to confirm functional roles in phosphorylation cascades .

Basic: What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

Methodological Answer:

  • Detailed SOPs : Document reaction stoichiometry, purification steps (e.g., column chromatography gradients), and characterization parameters (e.g., NMR pulse sequences) .
  • Interlaboratory validation : Collaborate with independent labs to verify yields and spectral data. Share raw datasets via platforms like Zenodo .
  • Reference standards : Use commercially available or in-house synthesized standards with ≥95% purity for calibration .

Advanced: What novel strategies can detect this compound at sub-nanomolar concentrations in vivo?

Methodological Answer:

  • Biosensor development : Engineer luciferase-based reporters responsive to phosphate ester cleavage. Optimize sensitivity using directed evolution .
  • Microdialysis coupled with CE-UV : Enables real-time monitoring in extracellular fluid. Validate recovery rates using retrodialysis .
  • Immunoassays : Develop monoclonal antibodies against the chlorohydrin epitope. Cross-react with structurally similar compounds to refine specificity .

Basic: How do researchers address solubility challenges when formulating this compound for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
  • Lipid-based carriers : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .
  • pH adjustment : Ionize the phosphate group by buffering solutions at pH >7.5 .

Advanced: What in silico models predict the bioavailability and toxicity of this compound analogs?

Methodological Answer:

  • QSAR modeling : Train models using datasets like ChEMBL to correlate structural descriptors (e.g., logP, polar surface area) with ADMET properties .
  • Molecular dynamics simulations : Simulate membrane permeability through lipid bilayers to predict absorption rates .
  • Tox21 screening : Utilize high-throughput toxicity data to identify structural alerts (e.g., reactive metabolites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.